
Agn-PC-00jfbh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-00jfbh is a chemical compound with a molecular mass of 278.199428072 daltons . It is classified as a type of chemical entity and is used in various scientific and industrial applications.
Vorbereitungsmethoden
The preparation of Agn-PC-00jfbh involves specific synthetic routes and reaction conditions. One method includes the use of hydrogen peroxide as a reducing agent. In this process, silver (I) nitrate is used as a silver precursor, aqueous NH3 as a pH adjustor, and poly(vinyl pyrrolidone) (PVP) as a dispersant . The concentration of PVP, reaction temperature, and pH of the reaction solution significantly influence the size and uniformity of the Ag nanoparticles produced.
Analyse Chemischer Reaktionen
Agn-PC-00jfbh undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, silver (I) nitrate, and aqueous NH3 . The major products formed from these reactions are typically silver nanoparticles, which have applications in various fields due to their unique properties.
Wissenschaftliche Forschungsanwendungen
Agn-PC-00jfbh has a wide range of scientific research applications. It is used in the formulation of hybrid nanoparticles for drug delivery systems, particularly in the development of polymer-lipid hybrid nanoparticles (PLHNPs) loaded with apigenin . These nanoparticles exhibit strong antioxidant and anticancer potential, making them valuable in medical research. Additionally, this compound is used in the synthesis of silver nanoparticles for biomedical applications, including infection treatments, wound healing, and drug delivery systems .
Wirkmechanismus
The mechanism of action of Agn-PC-00jfbh involves its interaction with molecular targets and pathways. For instance, in the context of drug delivery systems, this compound-loaded nanoparticles exhibit enhanced cytotoxicity against cancer cell lines, such as MCF-7 and MDA-MB-231 . The nanoparticles also demonstrate significant improvement in antioxidant activity, which contributes to their therapeutic efficacy.
Vergleich Mit ähnlichen Verbindungen
Agn-PC-00jfbh can be compared with other similar compounds, such as AGN-PC-0CUK9P and AGN-PC-0jrxgp . These compounds share similar properties and applications, but this compound is unique in its specific use in the formulation of hybrid nanoparticles for drug delivery systems. The comparison highlights the distinct advantages of this compound in terms of its preparation methods, chemical reactions, and scientific research applications.
Eigenschaften
CAS-Nummer |
920323-32-6 |
|---|---|
Molekularformel |
C16H26N2O2 |
Molekulargewicht |
278.39 g/mol |
IUPAC-Name |
4-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C16H26N2O2/c1-17(2)12-15(13-4-6-14(19)7-5-13)16(20)8-10-18(3)11-9-16/h4-7,15,19-20H,8-12H2,1-3H3 |
InChI-Schlüssel |
FHCBKBSMAQMHET-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)(C(CN(C)C)C2=CC=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-dichloro-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12628807.png)
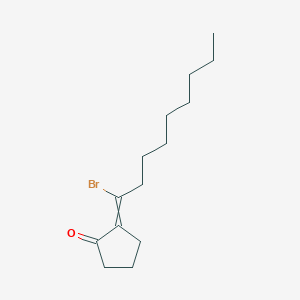
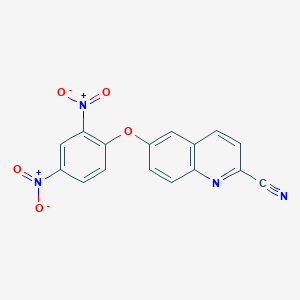
![1,3,4-Thiadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12628816.png)
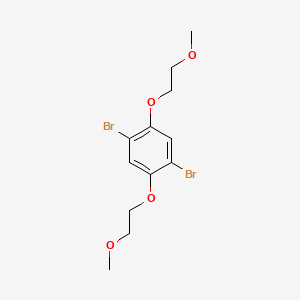
![2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-(trifluoromethyl)phenol](/img/structure/B12628821.png)
![{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B12628823.png)
![1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine](/img/structure/B12628827.png)

![6-[(4-Chlorophenyl)(diphenyl)methoxy]hexan-1-ol](/img/structure/B12628858.png)
![3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12628865.png)
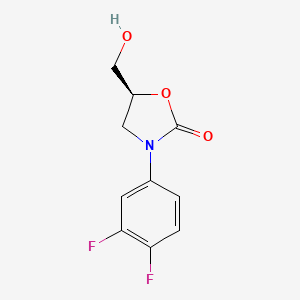
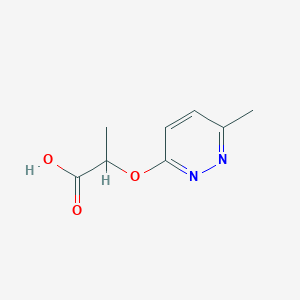
![9-oxabicyclo[6.1.0]non-6-en-2-one](/img/structure/B12628882.png)
